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Compound of Interest

Compound Name: 3-Formyl-4-nitrobenzonitrile

Cat. No.: B116582

3-Formyl-4-nitrobenzonitrile is a multifunctional aromatic compound featuring a benzonitrile
core substituted with a formyl (-CHO) and a nitro (-NO2z) group. Its unique electronic and
structural characteristics make it a valuable building block in medicinal chemistry and the
synthesis of complex organic molecules. A thorough understanding of its solubility and stability
is paramount for its effective handling, formulation, and application in research and
development.

The presence of a polar nitro group, a hydrogen-bond-accepting formyl group, and a nitrile
group, combined with an aromatic ring, results in a molecule with moderate polarity. This
structural complexity dictates its interaction with various solvents and its susceptibility to
degradation under different environmental conditions.

Table 1: Core Physicochemical Properties of 3-Formyl-4-nitrobenzonitrile
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Property Value Source(s)
IUPAC Name 3-formyl-4-nitrobenzonitrile [1]

CAS Number 90178-82-8 [1][2]
Molecular Formula CsHaN20s3 [11[2]
Molecular Weight 176.13 g/mol [1][2]

LogP (Computed) 1.28-1.5 [1][2]

Topological Polar Surface Area

84 A2 [2]
(TPSA)

] 2-8°C, stored under an inert
Storage Recommendation ] [2][3]
atmosphere (e.g., nitrogen)

Solubility Profile: A Theoretical and Practical
Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical
parameter that influences its bioavailability, formulation development, and reaction kinetics. The
computed LogP value of ~1.3-1.5 suggests that 3-Formyl-4-nitrobenzonitrile has limited
solubility in aqueous media and preferential solubility in organic solvents.[1][2]

Causality Behind Solvent Selection

The choice of solvents for solubility screening should be systematic, covering a range of
polarities and hydrogen bonding capabilities.

» Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be low due to the polar
nature of the formyl and nitro groups.

o Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): These
solvents are anticipated to be effective. For the related compound 4-nitrobenzonitrile, good
solubility is observed in acetone, DCM, and ethyl acetate.[4] The carbonyl and nitrile groups
of the solute can interact favorably with the dipoles of these solvents.
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e Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols are likely to be good
solvents due to their ability to hydrogen bond with the oxygen atoms of the nitro and formyl
groups. Solubility in water is expected to be limited, a common characteristic for many
organic compounds with a significant hydrocarbon framework.[4]

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the
thermodynamic equilibrium solubility of 3-Formyl-4-nitrobenzonitrile. The underlying principle
is to create a saturated solution and then quantify the amount of dissolved solute.

Methodology:

e Preparation: Add an excess amount of solid 3-Formyl-4-nitrobenzonitrile to a series of
vials, each containing a precisely measured volume of a selected solvent (e.g., water,
phosphate buffer pH 7.4, acetonitrile, methanol). The excess solid is crucial to ensure
equilibrium with the saturated solution.

o Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g.,
25°C and 37°C) using a shaker or rotator. The system should be allowed to reach
equilibrium, which can take 24 to 72 hours. Visual confirmation of excess solid remaining at
the end of the experiment is a self-validating check for saturation.

o Sample Collection & Preparation: Once equilibrium is reached, allow the vials to stand
undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

o Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 um PVDF
or PTFE) to remove all undissolved micro-particulates. This step is critical to prevent
artificially high solubility readings.

 Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration
within the calibrated range of the analytical method.

o Quantification: Analyze the diluted sample using a validated analytical method, typically RP-
HPLC with UV detection (detailed in Section 4).
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» Calculation: Determine the concentration in the original saturated solution by applying the
dilution factor. The result is reported in units such as mg/mL or pug/mL.

Workflow for Solubility Determination
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Caption: Workflow for equilibrium solubility determination.
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Stability Profile and Degradation Pathways

Understanding the chemical stability of 3-Formyl-4-nitrobenzonitrile is crucial for defining
storage conditions, shelf-life, and identifying potential impurities that may arise during
manufacturing or formulation. Forced degradation (stress testing) is the cornerstone of a
stability investigation.

Potential Degradation Pathways

The molecule's functional groups suggest several potential degradation routes:

Hydrolysis: The nitrile group (-C=N) can undergo hydrolysis under acidic or basic conditions
to form a carboxylic acid (3-carboxy-4-nitrobenzaldehyde) via an intermediate amide.

o Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence
of oxidizing agents or light, yielding the corresponding carboxylic acid (5-cyano-2-
nitrobenzoic acid).

e Reduction: The nitro group (-NO2) can be reduced to a nitroso, hydroxylamine, or ultimately
an amino group (3-formyl-4-aminobenzonitrile). This is a common pathway for nitroaromatic
compounds.

o Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or
visible light can induce complex degradation pathways.
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Caption: Potential degradation pathways for the compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing, designed to generate potential
degradation products and assess the intrinsic stability of the molecule.

Methodology:

o Stock Solution Preparation: Prepare a stock solution of 3-Formyl-4-nitrobenzonitrile in a
suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

o Stress Conditions: For each condition, mix the stock solution with the stressor and incubate
for a defined period (e.g., 24-48 hours). A parallel control sample (stock solution in solvent)
should be run for comparison.

o Acidic Hydrolysis: Mix with 0.1 M HCI. Incubate at an elevated temperature (e.g., 60°C).

o Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (basic conditions
are often more aggressive).
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o Oxidative Degradation: Mix with 3% H202. Incubate at room temperature, protected from
light.

o Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).
For solid-state thermal stress, store the neat powder under the same conditions.

o Photostability: Expose the stock solution (in a quartz cuvette) and solid powder to a light
source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt
hours/m?).

o Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent
damage to the HPLC column.

e Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC
method (see Section 4). The method must be able to resolve the parent peak from all major
degradation products.

e Data Evaluation:
o Calculate the percentage of degradation for the parent compound.
o Determine the relative retention times (RRT) of the degradation products.

o If coupled with a mass spectrometer (LC-MS), tentative structures of the degradants can
be elucidated.[5]

Workflow for Forced Degradation Studies
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Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for accurate quantification in both solubility
and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of
choice for non-volatile, UV-active compounds like 3-Formyl-4-nitrobenzonitrile.[6]

Protocol: RP-HPLC Method Development and Validation
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Objective: To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable
of separating the parent compound from its potential degradation products and impurities.

A. Method Development:

e Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 pm particle size), which is
a versatile choice for moderately polar compounds.

o Wavelength Selection: Determine the wavelength of maximum absorbance (A-max) by
running a UV scan of the compound in the mobile phase. Nitroaromatic compounds typically
have strong absorbance in the 250-270 nm range.[6]

» Mobile Phase Optimization:

o Begin with a simple isocratic mobile phase, such as Acetonitrile:Water (50:50 v/v). An
acidic modifier like 0.1% formic acid or phosphoric acid is often added to improve peak
shape by suppressing the ionization of any acidic/basic functional groups.

o Inject a mixture of the parent compound and stressed samples.

o If co-elution occurs, develop a gradient method. For example, start with a lower
percentage of the organic solvent (e.g., 30% Acetonitrile) and ramp up to a higher
percentage (e.g., 90% Acetonitrile) over 10-15 minutes. This will help elute more retained
impurities.

o Optimization: Adjust flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to
achieve optimal resolution and analysis time.

B. Method Validation (ICH Q2(R1) Principles):

» Specificity: Demonstrate that the method can unequivocally assess the analyte in the
presence of its degradation products. Analyze stressed samples to ensure all degradant
peaks are well-resolved from the parent peak (resolution > 1.5).

 Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-150
pug/mL). Plot the peak area versus concentration and perform a linear regression. The
correlation coefficient (r?) should be > 0.999.
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e Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known
amounts of the compound at different concentration levels (e.g., 80%, 100%, 120% of the
target concentration). The recovery should typically be within 98-102%.

e Precision:

o Repeatability (Intra-day): Analyze multiple preparations (n=6) of a single sample on the
same day.

o Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different
analyst or instrument.

o The relative standard deviation (RSD) for both should be < 2%.

o Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration
of the analyte that can be reliably quantified (LOQ) and detected (LOD), typically based on
signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

Data Interpretation and Reporting

Solubility Data: Results should be compiled into a clear table, reporting the mean solubility
(e.g., in mg/mL) and standard deviation for each solvent and temperature condition.

Stability Data: Summarize the results of the forced degradation study in a table. Include the
stress condition, duration, percentage of parent compound remaining, and the number and
relative peak areas of major degradation products. This summary provides a clear, at-a-glance
overview of the compound's lability under different stresses.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and
stability of 3-Formyl-4-nitrobenzonitrile. By integrating theoretical knowledge with detailed,
self-validating experimental protocols, researchers can generate high-quality, reliable data. This
information is fundamental to guiding downstream activities, including reaction optimization,
formulation design, and regulatory submissions, ensuring the successful application of this
versatile chemical intermediate in scientific and developmental pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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